molecular formula C12H11NO3 B2947173 2-(2-oxo-1H-quinolin-3-yl)propanoic acid CAS No. 1890510-29-8

2-(2-oxo-1H-quinolin-3-yl)propanoic acid

Cat. No.: B2947173
CAS No.: 1890510-29-8
M. Wt: 217.224
InChI Key: KHSAHVMWMVKEIN-UHFFFAOYSA-N
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Description

2-(2-oxo-1H-quinolin-3-yl)propanoic acid is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-(2-oxo-1H-quinolin-3-yl)propanoic acid typically involves the reaction of methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate with sodium hydroxide and hydrazine hydrate in ethanol. This reaction yields 3-[2-oxoquinolin-1(2H)-yl]propanoic acid and 3-[2-oxoquinolin-1(2H)-yl]propanhydrazide in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(2-oxo-1H-quinolin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-oxo-1H-quinolin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-oxo-1H-quinolin-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, some derivatives of this compound have shown potent EGFR inhibition, which is crucial in cancer therapy. The compound binds to the active site of EGFR, inhibiting its activity and thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

2-(2-oxo-1H-quinolin-3-yl)propanoic acid can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(2-oxo-1H-quinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7(12(15)16)9-6-8-4-2-3-5-10(8)13-11(9)14/h2-7H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSAHVMWMVKEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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